Cas no 2228534-32-3 (tert-butyl N-1-oxo-2-(1,3-thiazol-4-yl)propan-2-ylcarbamate)

Tert-butyl N-1-oxo-2-(1,3-thiazol-4-yl)propan-2-ylcarbamate is a specialized carbamate-protected intermediate used in organic synthesis, particularly in the preparation of peptidomimetics and heterocyclic compounds. Its key structural features include a tert-butoxycarbonyl (Boc) protecting group, which enhances stability and facilitates selective deprotection under mild acidic conditions. The incorporation of a 1,3-thiazole moiety imparts unique electronic and steric properties, making it valuable for designing bioactive molecules. This compound is particularly useful in medicinal chemistry for the development of protease inhibitors and other pharmacologically active agents. Its high purity and well-defined reactivity profile ensure reliable performance in multi-step synthetic routes.
tert-butyl N-1-oxo-2-(1,3-thiazol-4-yl)propan-2-ylcarbamate structure
2228534-32-3 structure
Product Name:tert-butyl N-1-oxo-2-(1,3-thiazol-4-yl)propan-2-ylcarbamate
CAS No:2228534-32-3
MF:C11H16N2O3S
MW:256.321341514587
CID:6027752
PubChem ID:165777700
Update Time:2025-06-14

tert-butyl N-1-oxo-2-(1,3-thiazol-4-yl)propan-2-ylcarbamate Chemical and Physical Properties

Names and Identifiers

    • tert-butyl N-1-oxo-2-(1,3-thiazol-4-yl)propan-2-ylcarbamate
    • EN300-1883579
    • tert-butyl N-[1-oxo-2-(1,3-thiazol-4-yl)propan-2-yl]carbamate
    • 2228534-32-3
    • Inchi: 1S/C11H16N2O3S/c1-10(2,3)16-9(15)13-11(4,6-14)8-5-17-7-12-8/h5-7H,1-4H3,(H,13,15)
    • InChI Key: UTQWDRGNEYUKJO-UHFFFAOYSA-N
    • SMILES: S1C=NC(=C1)C(C=O)(C)NC(=O)OC(C)(C)C

Computed Properties

  • Exact Mass: 256.08816355g/mol
  • Monoisotopic Mass: 256.08816355g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 5
  • Complexity: 304
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.4
  • Topological Polar Surface Area: 96.5Ų

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Additional information on tert-butyl N-1-oxo-2-(1,3-thiazol-4-yl)propan-2-ylcarbamate

Research Brief on tert-Butyl N-1-oxo-2-(1,3-thiazol-4-yl)propan-2-ylcarbamate (CAS: 2228534-32-3)

The compound tert-butyl N-1-oxo-2-(1,3-thiazol-4-yl)propan-2-ylcarbamate (CAS: 2228534-32-3) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its thiazole moiety and carbamate-protected amine, serves as a critical intermediate in the synthesis of novel bioactive compounds. Recent studies highlight its potential applications in drug discovery, particularly in the development of kinase inhibitors and antimicrobial agents. The structural features of this compound, including the thiazole ring, contribute to its ability to interact with biological targets, making it a valuable scaffold for medicinal chemistry.

In a 2023 study published in the Journal of Medicinal Chemistry, researchers explored the synthetic utility of tert-butyl N-1-oxo-2-(1,3-thiazol-4-yl)propan-2-ylcarbamate as a precursor for the development of small-molecule inhibitors targeting protein kinases. The study demonstrated that derivatives of this compound exhibited potent inhibitory activity against specific kinases involved in cancer progression. The researchers employed a combination of computational modeling and in vitro assays to optimize the compound's binding affinity and selectivity. These findings underscore the potential of this scaffold in the design of next-generation kinase inhibitors with improved therapeutic profiles.

Another notable application of this compound was reported in a recent Bioorganic & Medicinal Chemistry Letters article, where it was utilized as a key intermediate in the synthesis of novel antimicrobial agents. The thiazole ring, known for its role in enhancing antimicrobial activity, was functionalized to produce derivatives with broad-spectrum activity against resistant bacterial strains. The study emphasized the importance of the carbamate protection group in ensuring the stability and reactivity of the intermediate during multi-step synthetic routes. These results highlight the versatility of tert-butyl N-1-oxo-2-(1,3-thiazol-4-yl)propan-2-ylcarbamate in addressing the growing challenge of antibiotic resistance.

Beyond its applications in drug discovery, recent advancements in synthetic methodologies have further expanded the utility of this compound. A 2024 publication in Organic Letters detailed a novel catalytic approach for the efficient synthesis of tert-butyl N-1-oxo-2-(1,3-thiazol-4-yl)propan-2-ylcarbamate, reducing the reliance on hazardous reagents and improving overall yield. This methodological innovation is expected to facilitate large-scale production and accelerate the development of related bioactive molecules. The study also provided insights into the mechanistic aspects of the reaction, offering a foundation for future synthetic optimizations.

In conclusion, tert-butyl N-1-oxo-2-(1,3-thiazol-4-yl)propan-2-ylcarbamate (CAS: 2228534-32-3) represents a promising scaffold in chemical biology and pharmaceutical research. Its diverse applications in kinase inhibitor development, antimicrobial agent synthesis, and methodological advancements underscore its significance in the field. Ongoing research efforts are likely to uncover additional therapeutic potentials and synthetic applications, further solidifying its role in modern drug discovery. Researchers are encouraged to explore its derivatives and mechanistic pathways to unlock new opportunities in targeted therapy and chemical synthesis.

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